3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

Vue d'ensemble

Description

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is a chemical compound with the molecular formula C18H17NO8. It is a derivative of phenoxazinone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- typically involves the glycosylation of 3H-phenoxazin-3-one with alpha-D-glucopyranose. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this process include glycosyl donors like trichloroacetimidates or thioglycosides, and catalysts such as Lewis acids or bases.

Industrial Production Methods

The use of automated synthesis equipment and optimized reaction conditions would be essential to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- undergoes various chemical reactions, including:

Oxidation: The phenoxazinone core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenoxazinone core to hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxazinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the phenoxazinone core, as well as substituted phenoxazinone compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its phenoxazine ring structure, which is known for its diverse biological activities. Its glucopyranosyl moiety enhances its solubility and bioavailability, making it a valuable candidate for pharmaceutical applications.

Medicinal Chemistry

- Anticancer Activity : Research has demonstrated that derivatives of phenoxazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- has shown promise in modulating estrogen receptor activity, particularly in breast cancer cell lines such as MCF-7. This modulation can lead to the inhibition of cell proliferation through pathways like MAPK and c-MYC transcription .

- Antimicrobial Properties : Compounds in the phenoxazine family have been studied for their ability to inhibit bacterial growth. For instance, phenoxazinone derivatives have been evaluated as potential substrates for detecting pathogens like Pseudomonas aeruginosa. These studies indicate that the glucopyranosyl substitution may enhance the compound's affinity for bacterial enzymes .

Biochemical Applications

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of various enzymes involved in critical biological pathways. Its ability to inhibit topoisomerases has been highlighted, suggesting applications in cancer therapy where topoisomerase inhibitors are commonly used .

- Antioxidant Activity : 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapies aimed at reducing oxidative damage in various diseases .

Data Table: Biological Activities of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)-

Estrogen Receptor Modulation Study

A study focused on the ability of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- to modulate estrogen receptor-mediated responses. It was found to synergistically activate estrogen receptor alpha in osteosarcoma cells while blocking the proliferation of MCF-7 breast cancer cells by preventing estrogen-induced MAPK activation. This highlights its potential as a therapeutic agent in hormone-responsive cancers .

Antioxidant Study

In vitro experiments demonstrated that the compound significantly reduced markers of oxidative stress. It enhanced cellular defense mechanisms against oxidative damage by increasing the activity of key antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

Anti-inflammatory Study

Research using lipopolysaccharide-induced inflammation models showed that the compound inhibited the release of pro-inflammatory cytokines and reduced nitric oxide production in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- involves its redox properties. The compound can be reduced to a fluorescent intermediate, resorufin, which is used in various assays to measure cell viability and metabolic activity. The reduction process is facilitated by cellular enzymes, and the resulting fluorescence can be quantified to assess the presence of viable cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Resazurin: A similar compound used in cell viability assays, known for its redox properties and ability to be reduced to resorufin.

Resorufin: The reduced form of resazurin, which is highly fluorescent and used in various biological assays

Uniqueness

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is unique due to its glycosylated structure, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .

Activité Biologique

3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- is a phenoxazine derivative known for its diverse biological activities. This compound has garnered interest in various fields, including cancer research, anti-inflammatory studies, and immunomodulation. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

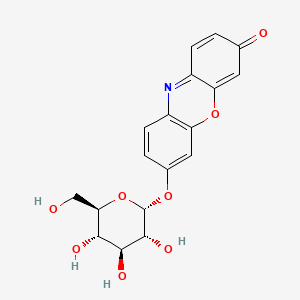

The chemical structure of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 233.22 g/mol

This compound features a phenoxazine core with a glucopyranosyl moiety that influences its solubility and biological interactions.

Anticancer Activity

Research indicates that phenoxazine derivatives exhibit significant anticancer properties. A notable study demonstrated that 2-Aminophenoxazine-3-one (a related compound) caused a dose-dependent decrease in intracellular pH (pHi) in various cancer cell lines, leading to cytotoxic effects. The study involved ten different cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer), where treatment with 100 µM of the compound resulted in a decrease of pHi from 7.62 to 6.57 in MCF-7 cells within 30 minutes .

Table 1: Effects of Phenoxazine Compounds on pHi in Cancer Cell Lines

| Cell Line | Initial pHi | pHi after Treatment (100 µM) | Change in pHi |

|---|---|---|---|

| MCF-7 | 7.62 | 6.57 | -1.05 |

| A431 | 7.50 | 6.86 | -0.64 |

| A549 | N/A | N/A | N/A |

| KLM-1 | N/A | N/A | N/A |

These findings suggest that the compound may disrupt cellular homeostasis, leading to apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Properties

Another aspect of the biological activity of phenoxazine compounds includes their anti-inflammatory properties. Research highlights that these compounds can modulate immune responses and exhibit anti-allergic effects. The mechanisms underlying these activities may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell function .

Case Study: Immunomodulatory Effects

In a study examining the immunomodulatory effects of related phenoxazine compounds, it was found that treatment led to reduced levels of inflammatory markers in animal models. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The biological activities of 3H-Phenoxazin-3-one, 7-(alpha-D-glucopyranosyloxy)- are likely mediated through several mechanisms:

- pHi Modulation: As demonstrated in cancer cells, alterations in intracellular pH can trigger apoptotic pathways.

- Cytokine Inhibition: The compound may inhibit the production or action of pro-inflammatory cytokines.

- Cellular Uptake: The glucopyranosyl moiety may enhance cellular uptake and bioavailability, increasing the compound's efficacy.

Propriétés

IUPAC Name |

7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250537 | |

| Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136565-96-3 | |

| Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136565-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(α-D-Glucopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.